S(-)-Cyanopindolol hemifumarate salt is a chemical compound primarily recognized for its role as a selective antagonist of the beta-adrenergic receptors and serotonin receptors. It is often utilized in pharmacological research and drug development due to its unique binding properties and effects on various biological systems. The compound is classified as a beta-adrenergic antagonist, specifically targeting the β1 and β2 adrenergic receptors, and it also exhibits activity at the 5-HT1A and 5-HT1B serotonin receptors .
S(-)-Cyanopindolol hemifumarate salt can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides it in solid form with a purity of at least 98% . The compound is categorized under the broader class of adrenergic antagonists, which are widely used in treating cardiovascular diseases, anxiety disorders, and other conditions influenced by adrenergic signaling.
The synthesis of S(-)-Cyanopindolol hemifumarate salt involves several chemical reactions that typically include the formation of the cyanopindolol base followed by its conversion into the hemifumarate salt. The detailed synthetic route often employs techniques such as:
The synthesis may involve starting materials that undergo various transformations, including nucleophilic substitutions and cyclization reactions. Specific reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity.
The molecular structure of S(-)-Cyanopindolol hemifumarate salt can be represented by its chemical formula with a molecular weight of approximately 345.39 g/mol . The compound features multiple functional groups that contribute to its pharmacological activity.
S(-)-Cyanopindolol hemifumarate salt participates in various chemical reactions typical of beta-blockers, including:
The kinetics of these reactions are influenced by factors such as temperature, concentration, and presence of catalysts or inhibitors. Understanding these parameters is essential for predicting the behavior of the compound in biological systems.
S(-)-Cyanopindolol hemifumarate salt acts primarily as an antagonist at beta-adrenergic receptors. Upon binding to these receptors, it prevents the action of endogenous catecholamines like epinephrine and norepinephrine, leading to:
S(-)-Cyanopindolol hemifumarate salt is typically presented as a solid at room temperature. Its solubility characteristics are important for formulation purposes.
Key chemical properties include:
Relevant data regarding melting point, solubility in various solvents, and stability under different conditions are crucial for practical applications in drug formulation.
S(-)-Cyanopindolol hemifumarate salt has significant applications in scientific research, particularly in pharmacology. Its uses include:
This compound's unique properties make it a valuable asset in both academic research and pharmaceutical development contexts.
S(-)-Cyanopindolol hemifumarate emerged as a pivotal tool compound in the 1980s during efforts to characterize adrenergic and serotonergic receptor subtypes. Its development stemmed from structural modifications of pindolol, a non-selective β-adrenoceptor antagonist. The addition of a cyano group at the indole 2-position enhanced receptor affinity and introduced measurable fluorescence properties for biophysical studies [9]. This molecule represented a convergence in receptor pharmacology, as it demonstrated potent activity at both β-adrenergic receptors (β-ARs) and 5-hydroxytryptamine (5-HT) receptors [2] [7].
Early functional studies established its role as a high-affinity antagonist at β₁- and β₂-AR subtypes, with Kᵢ values in the low nanomolar range (Table 1). Crucially, its (−)-enantiomer exhibited stereoselective binding, mirroring the stereospecificity of catecholamine recognition in adrenergic receptors. In radioligand displacement assays using [³H]-dihydroalprenolol ([³H]-DHA), S(-)-cyanopindolol displayed 10-30-fold higher affinity than its (+)-counterpart in cardiac membranes [5] [9]. Concurrent research revealed its unanticipated potency at 5-HT₁A and 5-HT₁B receptors, where it acted as a silent antagonist with Kᵢ ≈ 0.1-1 nM [2] [7]. This dual-receptor profile initially complicated pharmacological interpretations but later proved invaluable for probing receptor crosstalk.
Table 1: Binding Kinetics of S(-)-Cyanopindolol at β-Adrenergic Receptors
Receptor Subtype | Ki (nM) | kon (M-1min-1) | koff (min-1) | Residence Time (min) |
---|---|---|---|---|
β₁-AR | 0.07 ± 0.01 | 5.2 × 108 | 0.0032 ± 0.0004 | 313 |
β₂-AR | 0.21 ± 0.03 | 2.1 × 108 | 0.018 ± 0.002 | 56 |
β₃-AR | 125 ± 15 | 8.4 × 106 | 0.24 ± 0.03 | 4.2 |
Data derived from whole-cell [³H]-CGP 12177 binding assays in transfected CHO-K1 cells at 37°C [5]. S(-)-Cyanopindolol shows ~1,800-fold selectivity for β₁- over β₃-ARs, primarily driven by dissociation kinetics.
The compound's pharmacological impact became evident through its use in autoradiography and receptor isolation studies. Unlike earlier β-blockers (e.g., propranolol), S(-)-cyanopindolol's high specific activity allowed tritiated versions ([³H]-cyanopindolol) to visualize receptor distributions in brain slices with unprecedented resolution [7]. This technique confirmed dense 5-HT₁B binding in basal ganglia and β-ARs in cortical layers—findings critical for mapping neurotransmitter pathways. Its hemifumarate salt formulation enhanced water solubility, facilitating in vitro assays under physiological conditions [9].
Receptor Subtype Selectivity
S(-)-Cyanopindolol became a reference antagonist for quantifying receptor populations due to its balanced affinity profile. In β-AR studies, its kinetic parameters revealed mechanistic insights:
In serotonin receptors, S(-)-cyanopindolol displayed nanomolar affinity for 5-HT1A/1B subtypes but negligible activity at 5-HT2 or 5-HT3 receptors (Table 2). This selectivity was exploited to identify "atypical" β-adrenoceptors in guinea pig ileum that also bound 5-HT1 ligands—later classified as 5-HT1B receptors [2] [9]. Functional assays further demonstrated its inverse agonism at constitutively active 5-HT1A receptors, suppressing basal GIRK channel activity in raphe neurons [7].
Table 2: Binding Affinity Profile of S(-)-Cyanopindolol Across Receptor Types
Receptor Type | Subtype | Ki (nM) | Assay System | Primary Effect |
---|---|---|---|---|
Adrenergic | β₁-AR | 0.07 | CHO-K1 membranes | Competitive antagonist |
β₂-AR | 0.21 | CHO-K1 membranes | Competitive antagonist | |
β₃-AR | 125 | CHO-K1 membranes | Weak antagonist | |
Serotonergic | 5-HT1A | 0.12 ± 0.03 | Rat cortical membranes | Inverse agonist |
5-HT1B | 0.31 ± 0.05 | Human cloned receptors | Neutral antagonist | |
5-HT2A | >10,000 | Human platelet membranes | No significant activity |
Data compiled from competition binding assays using [³H]-DHA (adrenergic) or [³H]-8-OH-DPAT (5-HT1A) [2] [5] [7].
Allosteric Modulation
S(-)-Cyanopindolol enabled pivotal discoveries in allosteric receptor regulation, particularly regarding ion sensitivity:
Structurally, the cyanogroup at position 2 of its indole ring formed a critical hydrogen bond with Ser5.42 in β₁-ARs and Asn3.39 in 5-HT1A receptors. Mutagenesis studies confirmed these interactions: replacing Ser5.42 with alanine in β₁-ARs decreased S(-)-cyanopindolol affinity 20-fold, while analogous mutations in 5-HT1B receptors had minimal effect—rationalizing its 5-HT1A/1B versus 5-HT1B selectivity [2] [5].